REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([CH:13]=[N:14][OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:18]([OH:21])[C:19]#[CH:20].[O-]Cl.[Na+]>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[CH:20]=[C:19]([CH2:18][OH:21])[O:15][N:14]=2)=[CH:16][CH:17]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 5 h during which the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to evaporate methylene chloride
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
FILTRATION
|
Details
|
The compound thus filtered
|
Type
|
WASH
|
Details
|
was washed with excess water
|
Type
|
WASH
|
Details
|
finally washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solid compound thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate/hexane (1:2)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=NOC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |